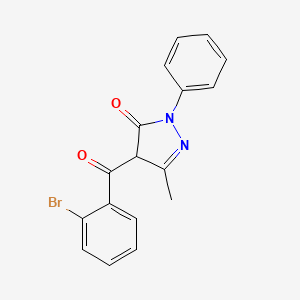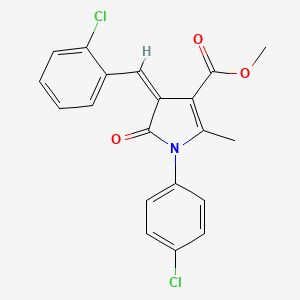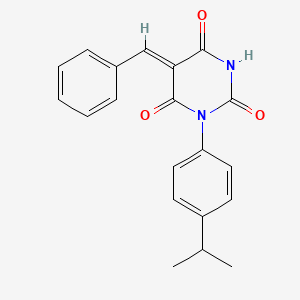
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide, also known as BDF 8634, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDF 8634 belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Mécanisme D'action
The exact mechanism of action of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be upregulated in many cancers. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been found to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In vitro and in vivo studies have demonstrated that N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 can induce cell cycle arrest and apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit angiogenesis. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has also been found to modulate the expression of several genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has several advantages for lab experiments, including its high purity and potency, which make it suitable for use in in vitro and in vivo studies. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 is also relatively stable and has a long half-life, which allows for sustained exposure to cancer cells in vitro and in vivo. However, N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has some limitations, including its relatively low solubility in water, which may limit its bioavailability in vivo. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 may also exhibit off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634. One potential direction is the development of novel formulations of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 that improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 with other anti-cancer agents, which may enhance its anti-tumor activity. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 in vivo may provide valuable insights into its potential therapeutic applications. Finally, the identification of biomarkers that predict the response to N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 may facilitate the development of personalized treatment strategies for cancer patients.
Méthodes De Synthèse
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 can be synthesized using a multi-step process that involves the reaction of 4-butoxyaniline with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. In vitro studies have demonstrated that N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 exhibits potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects.
In addition to its anti-tumor activity, N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has also been found to exhibit anti-inflammatory and anti-angiogenic effects. In vitro and in vivo studies have demonstrated that N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 can suppress the production of pro-inflammatory cytokines and inhibit angiogenesis, which may be beneficial in the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO2/c1-2-3-8-23-12-6-4-11(5-7-12)21-17(22)13-9-15(19)16(20)10-14(13)18/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURIUJZCWTWJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4927855.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B4927863.png)

![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)

![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)

![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)